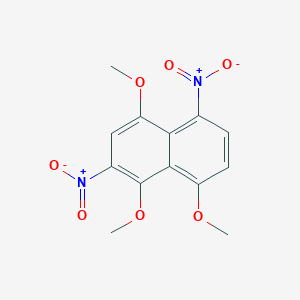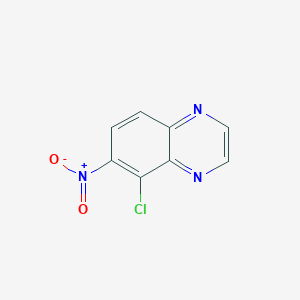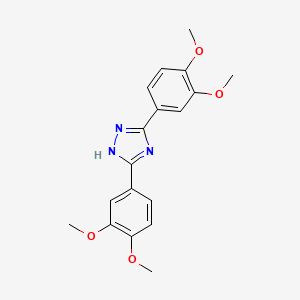
1,4,8-Trimethoxy-2,5-dinitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8-Trimethoxy-2,5-dinitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of three methoxy groups and two nitro groups attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trimethoxy-2,5-dinitronaphthalene typically involves the nitration of 1,4,8-trimethoxynaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of zeolite catalysts has been explored to enhance the selectivity and efficiency of the nitration reaction . This method is environmentally benign and economical, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8-Trimethoxy-2,5-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
1,4,8-Trimethoxy-2,5-dinitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,8-Trimethoxy-2,5-dinitronaphthalene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 1,4,8-Trimethoxy-2-naphthalenecarbaldehyde
Uniqueness
1,4,8-Trimethoxy-2,5-dinitronaphthalene is unique due to the specific arrangement of its methoxy and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112010-62-5 |
|---|---|
Molekularformel |
C13H12N2O7 |
Molekulargewicht |
308.24 g/mol |
IUPAC-Name |
1,4,8-trimethoxy-2,5-dinitronaphthalene |
InChI |
InChI=1S/C13H12N2O7/c1-20-9-5-4-7(14(16)17)11-10(21-2)6-8(15(18)19)13(22-3)12(9)11/h4-6H,1-3H3 |
InChI-Schlüssel |
IQYLHQGTQZAKEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=C2OC)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)



![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)


